(7Z,10Z)-hexadecadienoic acid is a hexadecadienoic acid having two double bonds located at positions 7 and 10 (the 7Z,10Z-geoisomer).
7Z,10Z-hexadecadienoic acid
CAS No.: 28290-73-5
Cat. No.: VC1888908
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28290-73-5 |
---|---|
Molecular Formula | C16H28O2 |
Molecular Weight | 252.39 g/mol |
IUPAC Name | (7Z,10Z)-hexadeca-7,10-dienoic acid |
Standard InChI | InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9- |
Standard InChI Key | WPJGPAAPSBVXNU-HZJYTTRNSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCC(=O)O |
SMILES | CCCCCC=CCC=CCCCCCC(=O)O |
Canonical SMILES | CCCCCC=CCC=CCCCCCC(=O)O |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Structural Characteristics
7Z,10Z-hexadecadienoic acid is a hexadecadienoic acid with two double bonds located at positions 7 and 10 in the carbon chain, both in the cis (Z) configuration . The compound has a 16-carbon chain with a carboxylic acid functional group, giving it its characteristic properties as a fatty acid . Its structure can be visualized as a long hydrocarbon chain with specific points of unsaturation that create distinct bends in the molecule's shape, influencing its biological activity and chemical reactivity.
Physical and Chemical Properties
The compound exists primarily in a solid state at room temperature and has specific physicochemical characteristics that define its behavior in biological systems and chemical reactions . Commercial preparations typically have a purity exceeding 98% and require storage in freezing conditions to maintain stability .
Table 1: Key Identifiers and Properties of 7Z,10Z-hexadecadienoic acid
Property | Value |
---|---|
CAS Number | 28290-73-5 |
IUPAC Name | (7Z,10Z)-hexadeca-7,10-dienoic acid |
Molecular Formula | C16H28O2 |
Molecular Weight | 252.39 g/mol |
InChI | InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9- |
InChI Key | WPJGPAAPSBVXNU-HZJYTTRNSA-N |
Canonical SMILES | CCCCCC=CCC=CCCCCCC(=O)O |
Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCC(=O)O |
Classification
7Z,10Z-hexadecadienoic acid belongs to several chemical classification categories that help define its place in lipid biochemistry and organic chemistry :
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Organic compounds
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Lipids and lipid-like molecules
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Fatty Acyls
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Fatty acids and conjugates
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Long-chain fatty acids
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Polyunsaturated fatty acids
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Omega-6 fatty acids
These classifications highlight the compound's position within the broader context of lipid chemistry and provide insight into its potential biological functions and interactions.
BIOSYNTHESIS AND METABOLIC PATHWAYS
Natural Biosynthesis
The biosynthesis of 7Z,10Z-hexadecadienoic acid in biological systems involves several metabolic pathways. Research has demonstrated that this compound can be synthesized from precursor fatty acids through specific enzymatic processes .
A significant study published in PLOS ONE revealed that linoleic acid and stearic acid serve as biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, which is closely related to 7Z,10Z-hexadecadienoic acid . The research showed that:
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Deuterium-labeled linoleic acid (D11-linoleic acid) was incorporated into both the pheromone compound and its putative acyl precursor (7Z,10Z)-7,10-hexadecadienoate when applied to insect pheromone glands
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Deuterium-labeled stearic acid (D3-stearic acid) was also incorporated into the pheromone compound, indicating that the compound can be synthesized de novo
These findings suggest that 7Z,10Z-hexadecadienoic acid can be produced through:
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Chain shortening of linoleic acid
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De novo synthesis from stearic acid through desaturation and chain shortening
Synthetic Pathways
The biosynthetic pathway involved in the production of 7Z,10Z-hexadecadienoic acid resembles mechanisms used for Type I lepidopteran pheromone compounds . This pathway includes:
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Conversion of stearic acid to oleic acid through Δ9 desaturation
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Further desaturation to produce linoleic acid
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Chain shortening of linoleic acid to yield 7Z,10Z-hexadecadienoic acid
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Optional functional group transformation to produce related compounds such as (7Z,10Z)-7,10-hexadecadienal
These pathways demonstrate the interconnected nature of fatty acid metabolism and highlight the specific enzymatic processes required for the production of 7Z,10Z-hexadecadienoic acid in biological systems.
BIOLOGICAL SIGNIFICANCE
Metabolic Role
7Z,10Z-hexadecadienoic acid is recognized as a conjugated dienoic fatty acid metabolite of conjugated linoleic acid (CLA) . CLAs are naturally occurring isomers of linoleic acid that have been associated with various health benefits, including potential anti-carcinogenic properties and effects on obesity and atherosclerosis risk .
The compound may exert anti-atherogenic effects through several mechanisms :
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Influencing arachidonic acid metabolism
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Modulating inflammatory pathways
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Inhibition of Nuclear Factor kappa B (NF-κB) activation
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Reduced prostanoid release
These effects suggest that 7Z,10Z-hexadecadienoic acid may play a role in modulating inflammatory responses and lipid metabolism in biological systems.
Role in Pheromone Production
One of the most well-documented biological roles of 7Z,10Z-hexadecadienoic acid is its function as a biosynthetic precursor in insect pheromone production . In the moth species Chilecomadia valdiviana (Lepidoptera: Cossidae), this compound serves as a precursor to (7Z,10Z)-7,10-hexadecadienal, which is the major component of the species' sex pheromone .
The transformation from 7Z,10Z-hexadecadienoic acid to the pheromone compound involves functional group modifications, specifically the conversion of the carboxylic acid group to an aldehyde . This process represents a critical step in the communication system of these insects and highlights the ecological significance of this fatty acid.
Table 2: Conversion of Fatty Acid Precursors to Pheromone Compounds in C. valdiviana
Precursor | Intermediate | Final Pheromone Compound | Process |
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Linoleic acid (C18:2) | 7Z,10Z-hexadecadienoic acid | (7Z,10Z)-7,10-hexadecadienal | Chain shortening and functional group transformation |
Stearic acid (C18:0) | Linoleic acid → 7Z,10Z-hexadecadienoic acid | (7Z,10Z)-7,10-hexadecadienal | Desaturation, chain shortening, and functional group transformation |
COMPARATIVE ANALYSIS WITH RELATED COMPOUNDS
Structural Comparison with Other Fatty Acids
To better understand the unique properties of 7Z,10Z-hexadecadienoic acid, it is useful to compare its structure with similar fatty acids:
Table 3: Structural Comparison of 7Z,10Z-hexadecadienoic acid with Related Fatty Acids
Compound | Molecular Formula | Carbon Chain Length | Double Bond Positions | Configuration |
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7Z,10Z-hexadecadienoic acid | C16H28O2 | 16 | 7, 10 | cis (Z) |
Linoleic acid | C18H32O2 | 18 | 9, 12 | cis (Z) |
Palmitoleic acid | C16H30O2 | 16 | 9 | cis (Z) |
(7Z,10Z,13Z)-hexadecatrienoic acid | C16H26O2 | 16 | 7, 10, 13 | cis (Z) |
The unique positioning of the double bonds at carbons 7 and 10 in 7Z,10Z-hexadecadienoic acid distinguishes it from other fatty acids and contributes to its specific biological functions and chemical properties .
Functional Comparison
Different fatty acids exhibit varied biological activities based on their structure. The specific arrangement of double bonds in 7Z,10Z-hexadecadienoic acid influences its:
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Membrane incorporation and effects on membrane fluidity
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Interaction with enzymes involved in lipid metabolism
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Ability to serve as a precursor for bioactive compounds
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Potential anti-inflammatory properties
These functional differences highlight the importance of the specific molecular structure in determining the biological activity of fatty acids and explain why 7Z,10Z-hexadecadienoic acid has unique properties compared to structurally similar compounds.
RESEARCH APPLICATIONS AND FINDINGS
Entomological Research
The most extensively documented research application of 7Z,10Z-hexadecadienoic acid is in the field of entomology, particularly in studies of insect pheromone biosynthesis . Research published in PLOS ONE demonstrated the role of this compound in the biosynthesis of the sex pheromone of Chilecomadia valdiviana .
Key findings from this research include:
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The deuterium label from D11-linoleic acid was incorporated into both the pheromone compound and (7Z,10Z)-7,10-hexadecadienoate, confirming the biosynthetic pathway
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The pheromone can be synthesized from dietary linoleic acid through chain-shortening and functional group transformation
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The deuterium label from D3-stearic acid was also incorporated into the pheromone, indicating the insect's ability to synthesize the compound de novo
These findings have significant implications for understanding insect communication systems and potential applications in pest management strategies.
Metabolic Studies
Research has also explored the role of 7Z,10Z-hexadecadienoic acid in metabolic processes, particularly as a metabolite of conjugated linoleic acid . Studies have investigated the compound's involvement in various metabolic pathways and its potential effects on lipid metabolism and inflammatory responses .
While research in this area is still developing, the current evidence suggests that 7Z,10Z-hexadecadienoic acid may play a role in:
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Modulating inflammatory pathways
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Influencing lipid metabolism
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Contributing to the health benefits associated with conjugated linoleic acid
Analytical Methods and Detection
Various analytical methods have been developed for the detection and quantification of 7Z,10Z-hexadecadienoic acid in biological samples. These methods typically involve:
The Human Metabolome Database provides predicted GC-MS spectra for 7Z,10Z-hexadecadienoic acid, which can aid in its identification in biological samples .
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